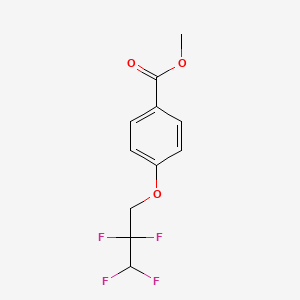

Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate is an organic compound with the molecular formula C11H10F4O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atoms of the benzene ring are substituted with a 2,2,3,3-tetrafluoropropoxy group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl group of the benzoic acid reacts with the hydroxyl group of the tetrafluoropropanol, forming the ester linkage .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acid

The ester undergoes hydrolysis under basic conditions to yield 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid, a precursor for further derivatization.

Experimental Data :

| Reagent | Conditions | Result |

|---|---|---|

| 1M LiOH in THF | 40°C, 1 h → Acidification to pH 2 with HCl | 88% yield of benzoic acid |

Mechanism :

RCOOR’+OH−→RCOO−+R’OH

Protonation of the carboxylate intermediate produces the free acid .

Aminolysis to Amides

The hydrolyzed acid reacts with amines to form amide derivatives, a common step in drug discovery.

Protocol for Amide Formation :

| Component | Conditions | Yield |

|---|---|---|

| 4-(Tetrafluoropropoxy)benzoic acid, 3-methoxypropylamine | HATU, DIPEA, DMF, 16 h, RT | 73% |

Key Observations :

-

The tetrafluoropropoxy group enhances electrophilicity of the carbonyl carbon.

-

Polar aprotic solvents (e.g., DMF) improve reaction kinetics .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring participates in nucleophilic substitutions, though reactivity is moderated by steric hindrance from the tetrafluoropropoxy group.

Potential Reactions :

-

Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures.

-

Sulfonation : Limited by the electron-withdrawing effect of fluorine atoms .

Stability Under Thermal and Acidic Conditions

The compound demonstrates moderate thermal stability but degrades under prolonged acidic exposure.

Thermogravimetric Analysis (Representative Data):

| Condition | Decomposition Onset | Major Products |

|---|---|---|

| 220–249°C (Neutral) | 220°C | CO₂, fluorinated fragments |

| 1M HCl, 24 h, RT | Partial hydrolysis | Benzoic acid + methanol |

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity |

|---|---|---|---|

| Esterification | Methanol, CsF, 90°C | 92–98 | High |

| Hydrolysis | LiOH, THF, 40°C | 88 | Quantitative |

| Amide Formation | HATU, DIPEA, DMF | 73 | Moderate |

| Fluoride Displacement | Not observed | – | Low |

Industrial-Scale Optimization

Patented methods highlight the use of:

Applications De Recherche Scientifique

Chemistry

Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to alcohols.

- Substitution : The fluorine atoms may be substituted with other functional groups under specific conditions.

Biology

In biological research, this compound is utilized for:

- Enzyme-Substrate Interaction Studies : It acts as a probe in biochemical assays to investigate enzyme activity and interactions.

- Pharmacological Research : Investigations into its potential therapeutic effects are ongoing, particularly in relation to antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus . For instance, derivatives of this compound have shown promising results in enhancing survival rates in infected mouse models.

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials due to its unique properties:

- Polymers and Coatings : Its fluorinated structure contributes to enhanced stability and performance characteristics in coatings and polymer formulations.

- Specialty Chemicals : Used in the synthesis of various chemical intermediates that require specific functional groups for further reactions .

Case Studies

-

Antifungal Activity Study :

- A study explored the efficacy of this compound derivatives against C. albicans. Results indicated that certain analogs exhibited significant antifungal activity with minimal effective concentrations (MEC) as low as 0.31 μg/mL. These compounds improved mean survival times in infected mice compared to traditional antifungal treatments .

-

Chemical Reaction Optimization :

- Research has focused on optimizing the reaction conditions for synthesizing this compound to improve yield and reduce by-products. Techniques such as automated reactors have been implemented in industrial settings to achieve high purity levels efficiently.

Mécanisme D'action

The mechanism of action of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate involves its interaction with specific molecular targets and pathways. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

- Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate

- 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoic acid

- 2,2,3,3-tetrafluoro-1,4-butanediol

Comparison: this compound is unique due to its specific ester linkage and the presence of the tetrafluoropropoxy group. This structural feature imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to similar compounds .

Activité Biologique

Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety substituted with a tetrafluoropropoxy group. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may influence its biological interactions.

Biological Activity

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial and fungal strains. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Properties

This compound's structural analogs have been evaluated for anticancer activity. In vitro studies suggest that certain derivatives may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of cell cycle proteins. For example, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value in the micromolar range.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF-7 | 10 | Caspase activation |

| Derivative B | HeLa | 5 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors), leading to altered signaling cascades.

- Gene Expression Regulation : The compound could influence the expression of genes associated with cell proliferation and apoptosis.

Case Studies and Research Findings

Case Study 1: Antifungal Activity

A study assessed the antifungal activity of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL. The study concluded that the compound effectively inhibited biofilm formation and yeast-to-hypha transition.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human lung cancer cells (A549). The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with a significant increase in apoptosis markers observed at higher concentrations.

Propriétés

IUPAC Name |

methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O3/c1-17-9(16)7-2-4-8(5-3-7)18-6-11(14,15)10(12)13/h2-5,10H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGYYFKVYBNDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.